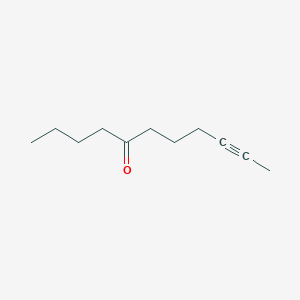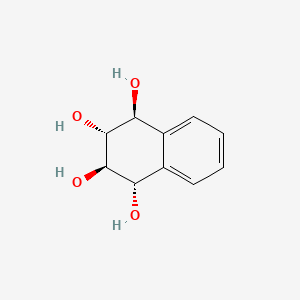
(1S,2R,3R,4S)-1,2,3,4-Tetrahydronaphthalene-1,2,3,4-tetrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R,3R,4S)-1,2,3,4-Tetrahydronaphthalene-1,2,3,4-tetrol is a chiral organic compound with a unique tetrahydronaphthalene structure. This compound is characterized by four hydroxyl groups attached to a naphthalene ring system, making it a polyol derivative. Its stereochemistry is defined by the specific spatial arrangement of its atoms, denoted by the (1S,2R,3R,4S) configuration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,3R,4S)-1,2,3,4-Tetrahydronaphthalene-1,2,3,4-tetrol typically involves multi-step organic reactions. One common method includes the catalytic hydrogenation of naphthalene derivatives followed by hydroxylation. The reaction conditions often require specific catalysts, such as palladium on carbon, and controlled temperatures to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2R,3R,4S)-1,2,3,4-Tetrahydronaphthalene-1,2,3,4-tetrol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, altering its hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired product but often involve specific solvents and temperature controls.
Major Products Formed
The major products formed from these reactions include various naphthalene derivatives with altered functional groups, such as halogenated naphthalenes, alkylated naphthalenes, and quinones.
Aplicaciones Científicas De Investigación
(1S,2R,3R,4S)-1,2,3,4-Tetrahydronaphthalene-1,2,3,4-tetrol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s polyol structure makes it a useful model for studying carbohydrate interactions and enzyme activities.
Medicine: Research into its potential therapeutic properties, such as antioxidant activity, is ongoing.
Industry: It is utilized in the production of polymers and other materials due to its unique structural properties.
Mecanismo De Acción
The mechanism by which (1S,2R,3R,4S)-1,2,3,4-Tetrahydronaphthalene-1,2,3,4-tetrol exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biological molecules, influencing pathways related to oxidative stress and enzyme regulation. Its polyol nature allows it to interact with multiple sites within a biological system, potentially modulating various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
1,2,3,4-Tetrahydronaphthalene-1,2-diol: Contains fewer hydroxyl groups, resulting in different chemical and biological properties.
Naphthalene: The parent compound without hydrogenation or hydroxylation, exhibiting different reactivity and applications.
Uniqueness
(1S,2R,3R,4S)-1,2,3,4-Tetrahydronaphthalene-1,2,3,4-tetrol is unique due to its specific stereochemistry and the presence of four hydroxyl groups. This combination provides distinct reactivity and interaction capabilities, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
76561-86-9 |
|---|---|
Fórmula molecular |
C10H12O4 |
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
(1S,2R,3R,4S)-1,2,3,4-tetrahydronaphthalene-1,2,3,4-tetrol |
InChI |
InChI=1S/C10H12O4/c11-7-5-3-1-2-4-6(5)8(12)10(14)9(7)13/h1-4,7-14H/t7-,8-,9+,10+/m0/s1 |
Clave InChI |
YRSSFXIBVODPKR-AXTSPUMRSA-N |
SMILES isomérico |
C1=CC=C2[C@@H]([C@H]([C@@H]([C@H](C2=C1)O)O)O)O |
SMILES canónico |
C1=CC=C2C(C(C(C(C2=C1)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[ethoxy(ethyl)phosphoryl]oxybenzamide](/img/structure/B14448327.png)
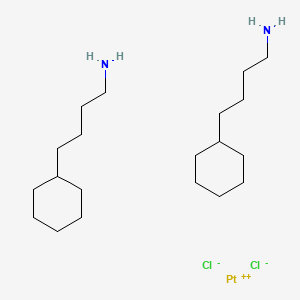
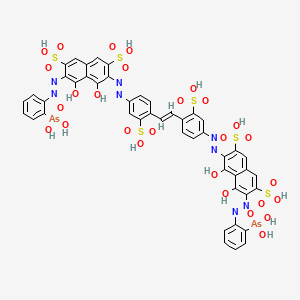


![Silane, [(1-ethoxyethenyl)oxy]triethyl-](/img/structure/B14448352.png)
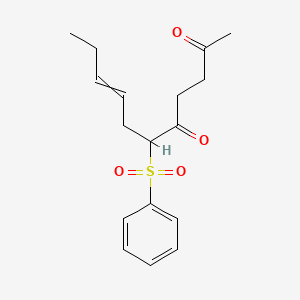
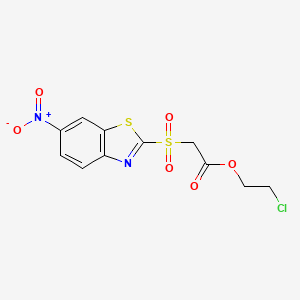
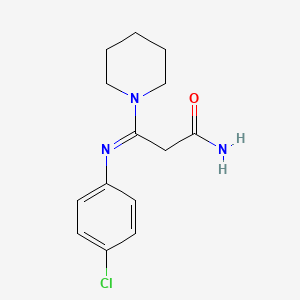
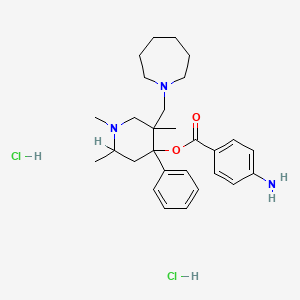
![sodium;(2S,5S,6R)-6-[[2-[[6-[4-[[(4R)-1-acetyl-4-hydroxypyrrolidine-2-carbonyl]amino]phenyl]-2-oxo-1H-pyridine-3-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14448390.png)
![2-[3-(2-Hydroxy-5-methylphenyl)-2-methoxy-5-methylphenyl]-4-methylphenol](/img/structure/B14448406.png)
